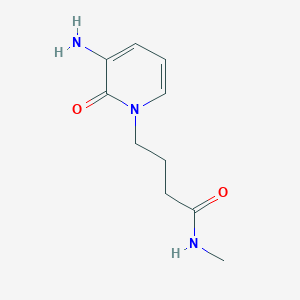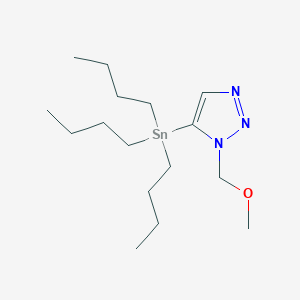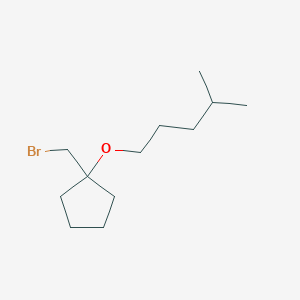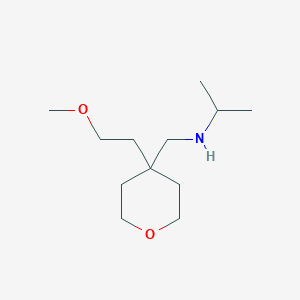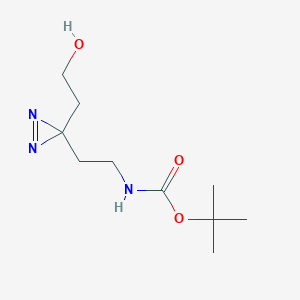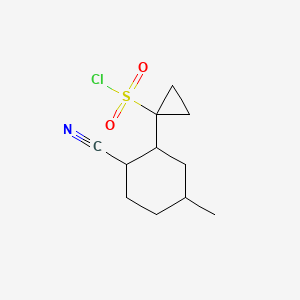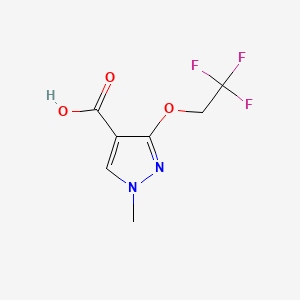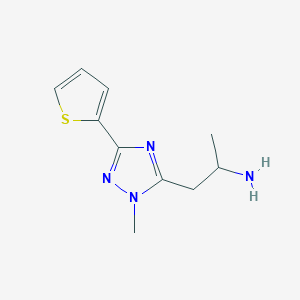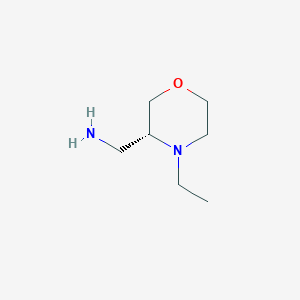
(R)-(4-Ethylmorpholin-3-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-(4-Ethylmorpholin-3-yl)methanamine is a chiral amine compound that features a morpholine ring substituted with an ethyl group at the 4-position and a methanamine group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-(4-Ethylmorpholin-3-yl)methanamine typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with ethylene oxide under basic conditions.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation using ethyl bromide in the presence of a base such as sodium hydride.
Introduction of the Methanamine Group: The methanamine group can be introduced through reductive amination of the corresponding ketone using a reducing agent like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: Industrial production of ®-(4-Ethylmorpholin-3-yl)methanamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Types of Reactions:
Oxidation: ®-(4-Ethylmorpholin-3-yl)methanamine can undergo oxidation reactions to form corresponding oxides or N-oxides.
Reduction: The compound can be reduced to form secondary amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like halides, cyanides, and amines can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of N-oxides or aldehydes.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted morpholine derivatives.
Aplicaciones Científicas De Investigación
®-(4-Ethylmorpholin-3-yl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Industry: The compound can be used in the production of agrochemicals and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of ®-(4-Ethylmorpholin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets. The pathways involved may include signal transduction cascades and metabolic pathways, leading to the desired biological effects.
Comparación Con Compuestos Similares
®-Morpholin-3-ylmethanamine: Similar structure but lacks the ethyl group.
®-(4-Methylmorpholin-3-yl)methanamine: Similar structure with a methyl group instead of an ethyl group.
®-(4-Propylmorpholin-3-yl)methanamine: Similar structure with a propyl group instead of an ethyl group.
Uniqueness: ®-(4-Ethylmorpholin-3-yl)methanamine is unique due to the presence of the ethyl group, which can influence its steric and electronic properties, potentially leading to different reactivity and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C7H16N2O |
|---|---|
Peso molecular |
144.21 g/mol |
Nombre IUPAC |
[(3R)-4-ethylmorpholin-3-yl]methanamine |
InChI |
InChI=1S/C7H16N2O/c1-2-9-3-4-10-6-7(9)5-8/h7H,2-6,8H2,1H3/t7-/m1/s1 |
Clave InChI |
SONBQFMSRKABTF-SSDOTTSWSA-N |
SMILES isomérico |
CCN1CCOC[C@H]1CN |
SMILES canónico |
CCN1CCOCC1CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


